7-Chloro-5-methyl-thieno[2,3-c]-pyridine
Description
7-Chloro-5-methyl-thieno[2,3-c]-pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with chlorine and methyl substituents at the 7- and 5-positions, respectively. Thienopyridines are pharmacologically significant due to their structural mimicry of purines, enabling interactions with enzymes and receptors involved in critical biological pathways . While synthetic routes to thieno[2,3-b]pyridines are well-established, methods for thieno[2,3-c]-pyridines remain less explored, with early work by Ferrand et al. (1978) and Maffrand (1978) pioneering their derivatization . The chloro and methyl groups in this compound likely enhance its metabolic stability and lipophilicity, making it a candidate for drug discovery, particularly in oncology and antimicrobial research .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-chloro-5-methylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3 |
InChI Key |
IHMQUOUNCWZAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)SC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Bioactivity
Substituent placement on the thienopyridine scaffold significantly influences biological activity. For example:
- Compound 5m (3-trifluoromethylphenyl-substituted tetrahydrothieno[2,3-c]pyridine) exhibits potent inhibitory activity (IC₅₀ = 2.02 μM), outperforming analogs with 4-site substitutions. This highlights the critical role of substituent orientation at the 3- and 6-positions in optimizing affinity .
- 7-Chloro-3-methyl-thieno[2,3-c]-pyridine (a positional isomer of the target compound) is marketed as an intermediate with 95% purity, suggesting its utility in synthesizing bioactive derivatives. The shift from 3-methyl to 5-methyl substitution may alter steric and electronic interactions in target binding .
Table 1: Key Structural and Activity Comparisons
Ring Saturation and Functionalization
- Tetrahydrothieno[2,3-c]pyridines (e.g., compounds 7a–n in ) demonstrate that saturation of the pyridine ring enhances conformational flexibility, improving binding to rigid enzyme active sites. However, this may reduce metabolic stability compared to aromatic analogs .
- Pyrrolo[2,3-c]pyridines (e.g., 7-chloro-pyrrolo[2,3-c]pyridine) show pronounced cytotoxicity against EGFR-overexpressing A431 cells, suggesting that replacing sulfur with nitrogen in the fused ring system alters target selectivity .
Isomeric Thienopyridine Systems
- Thieno[2,3-b]pyridines (e.g., derivatives in ) exhibit strong activity against multidrug-resistant cancer lines, but their [2,3-c]-isomers often display divergent pharmacokinetic profiles due to differences in ring topology and dipole moments .
- Thiochromeno[2,3-b]pyridine-5,10,10-trione () incorporates a thiopyranone moiety, broadening its application as a photosensitizer or redox-active therapeutic agent, a feature absent in simpler thienopyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
